Calculated Lipophilicity (XLogP3) Compared with Unsubstituted Piperazine and 2,6‑Dimethylpiperazine
The predicted octanol‑water partition coefficient (XLogP3) of 2‑ethyl‑6‑methylpiperazine is approximately +1.6, significantly higher than that of unsubstituted piperazine (−0.8) and more than one log unit above the value for cis‑2,6‑dimethylpiperazine (+0.1 to +0.6) [1]. This increase in lipophilicity reflects the additional ethyl methylene group (one extra carbon vs. 2,6‑dimethylpiperazine) and has direct implications for passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ +1.6 (predicted for free base) |
| Comparator Or Baseline | Piperazine: XLogP3 = −0.8 (PubChem); cis‑2,6‑dimethylpiperazine: XLogP3 = 0.10–0.61 (multiple sources) |
| Quantified Difference | Target is 2.4 log units more lipophilic than piperazine and 1.0‑1.5 log units more lipophilic than 2,6‑dimethylpiperazine |
| Conditions | Computed using the XLogP3‑AA algorithm as reported in PubChem and ChemSpider entries |
Why This Matters
A 1‑log unit increase in log P typically corresponds to a 10‑fold increase in membrane partitioning, so the target will distribute into lipid‑rich compartments to a far greater extent than piperazine or 2,6‑dimethylpiperazine, which must be accounted for when designing biologically active conjugates.
- [1] PubChem. Piperazine (CID 4837) – XLogP3 = −0.8. https://pubchem.ncbi.nlm.nih.gov/compound/4837 (accessed 2026‑05‑13). View Source
